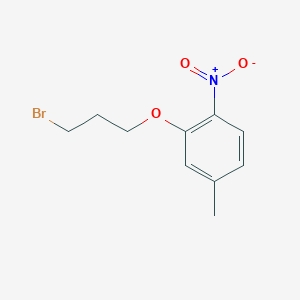
3-(3-Methyl-4-nitrophenoxy)pyrrolidine
Vue d'ensemble
Description
“3-(3-Methyl-4-nitrophenoxy)pyrrolidine” is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 . It is a specialty product used for proteomics research .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “this compound”, can be achieved through various methods. One approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in combination with a proficient rhodium catalyst .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a 3-methyl-4-nitrophenoxy group . The structure can be represented as CC1=C(C=CC(=C1)OC2CCNC2)N+[O-] .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Pyrrolidines, including derivatives like 3-(3-Methyl-4-nitrophenoxy)pyrrolidine, are significant in heterocyclic organic chemistry. They exhibit various biological effects and are used in medicine, dyes, and agrochemicals. The study of their chemistry, such as in [3+2] cycloadditions, contributes vital knowledge to the field (Żmigrodzka et al., 2022).
- Polysubstituted 4-(phenoxymethyl)-3-pyrrolines and isomeric 4-(phenoxymethylene)pyrrolidines, which may include this compound, are synthesized through a sequential one-pot coupling of propargylamine, vinyl sulfone (or nitroalkene), and a phenolic derivative. This methodology integrates Cu-catalyzed cycloaddition and Pd-catalyzed allylic substitution reactions (Clique et al., 2002).
Applications in Polymer Science
- A novel pyridine-containing aromatic diamine monomer was synthesized using a compound closely related to this compound. This monomer was employed to synthesize a series of pyridine-containing polyimides, demonstrating good thermal stability, mechanical properties, and low water uptake. Such polyimides have potential applications in various industries (Yan et al., 2011).
Other Applications
- Pyrrolidin-2-ones, potentially including this compound, have been prepared via rearrangement reactions. These compounds are valuable as adducts for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
- Complexes formed by pyridine derivatives, including those structurally related to this compound, with 2,6-dichloro-4-nitrophenol have been studied. Such research contributes to understanding the interactions in organic compounds, which can have implications in the synthesis of novel materials (Dega-Szafran et al., 1996).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-methyl-4-nitrophenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-6-9(2-3-11(8)13(14)15)16-10-4-5-12-7-10/h2-3,6,10,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIBNNSMGXTXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCNC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



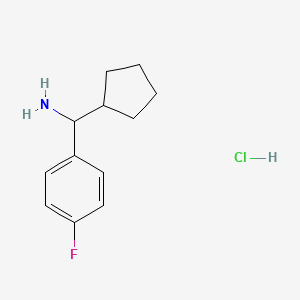
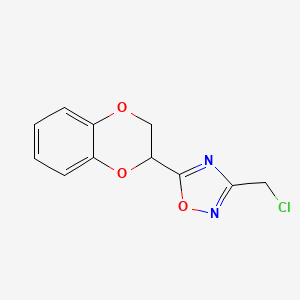


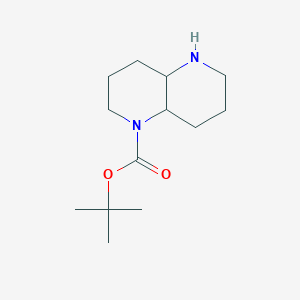
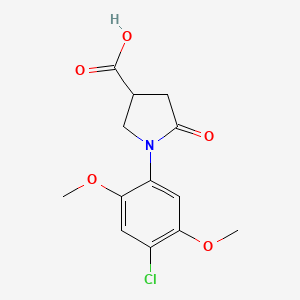

![3-{[(4-Tert-butylphenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438092.png)
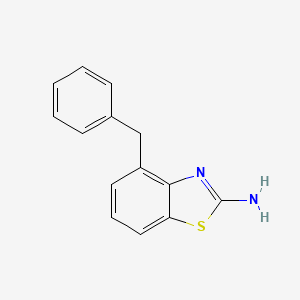
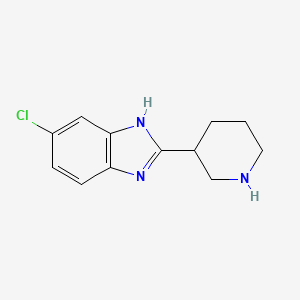
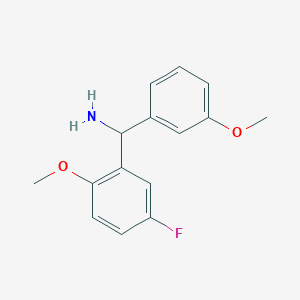
![2-[(3-Methylcyclohexyl)oxy]propanoic acid](/img/structure/B1438100.png)
